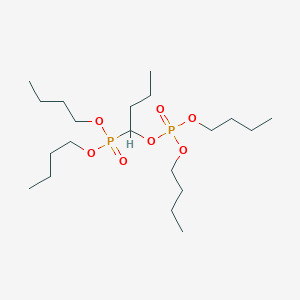
Tricetyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricetyl phosphate is an organic chemical compound with the formula (C₂H₅O)₃PO₄. It is a colorless liquid that is the triester of ethanol and phosphoric acid. This compound is known for its versatility and finds applications in various industries, including as a flame retardant, plasticizer, and solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricetyl phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The process involves the following steps:
Reaction Setup: In a three-necked flask, anhydrous ethanol is added, followed by the addition of acetone. The mixture is cooled to below 10°C.
Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added in batches while maintaining the temperature below 10°C.
Reaction: The mixture is stirred and heated to 30°C under vacuum conditions for three hours.
Neutralization: Sodium alkoxide solution is added, and the mixture is stirred for an hour.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes continuous distillation and purification to achieve high purity levels. The use of catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Tricetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphates.
Scientific Research Applications
Tricetyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in various industrial processes
Mechanism of Action
Tricetyl phosphate can be compared with other similar compounds such as triethyl phosphate and trimethyl phosphate:
Triethyl Phosphate: Similar in structure but with ethyl groups instead of cetyl groups. It is also used as a flame retardant and plasticizer.
Trimethyl Phosphate: Contains methyl groups and is used in similar applications but has different physical properties.
Uniqueness: this compound’s unique combination of properties, such as its high boiling point and solubility in organic solvents, makes it particularly valuable in specific industrial applications .
Comparison with Similar Compounds
- Triethyl phosphate
- Trimethyl phosphate
- Triphenyl phosphate
Properties
CAS No. |
56827-95-3 |
|---|---|
Molecular Formula |
C48H99O4P |
Molecular Weight |
771.3 g/mol |
IUPAC Name |
trihexadecyl phosphate |
InChI |
InChI=1S/C48H99O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49,51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI Key |
KENFVQBKAYNBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


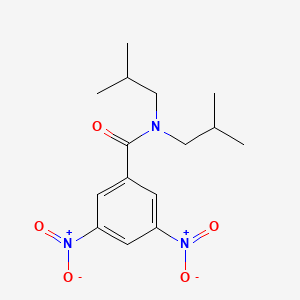
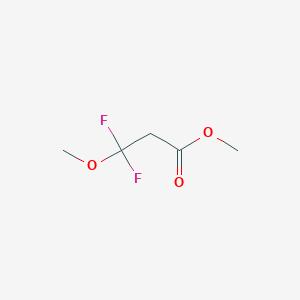

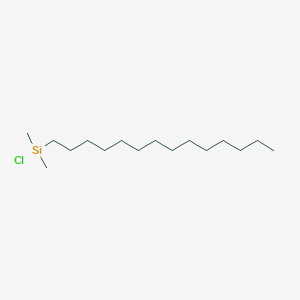
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
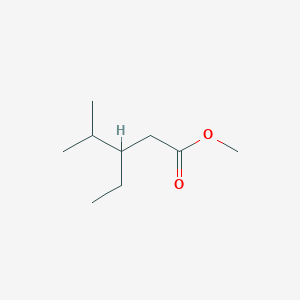
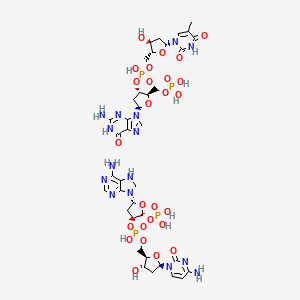
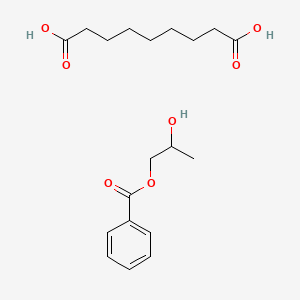
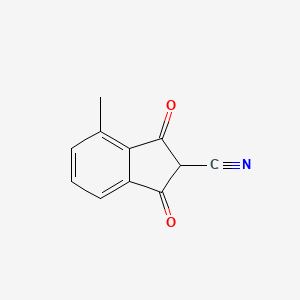
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
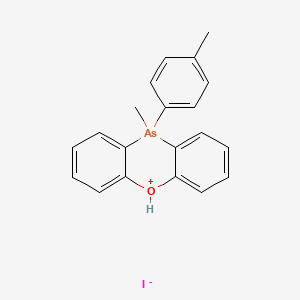

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
